Pyrazine-2-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
139263-49-3 |
|---|---|
Molecular Formula |
C4H4N2O3S |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
pyrazine-2-sulfonic acid |
InChI |
InChI=1S/C4H4N2O3S/c7-10(8,9)4-3-5-1-2-6-4/h1-3H,(H,7,8,9) |
InChI Key |
ZIQQFKWZKLKSEB-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)S(=O)(=O)O |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Pyrazine 2 Sulfonic Acid and Its Precursors
Direct Synthesis Routes for Pyrazine-2-sulfonic Acid
Direct synthesis provides a straightforward approach to obtaining this compound.
A notable method for the synthesis of this compound is through the solvent evaporation technique. This method has been successfully employed to create a sodium supramolecular crystal network of the compound, specifically [Na(Pyr-SO₃)(H₂O)]n, where Pyr-SO₃H represents pyrazine (B50134) sulfonic acid. nih.gov The process involves mixing NaBF₄ with the pyrazine sulfonic acid ligand in a solvent mixture, typically containing THF, methanol (B129727), and acetonitrile (B52724). nih.gov The mixture is then subjected to stirring in a water bath at 60 °C for several hours, leading to the formation of the desired crystalline product upon solvent evaporation. nih.gov This technique has also been utilized in the synthesis of Ag(I)-based supramolecular structures using pyrazine sulfonic acid as a ligand, assisted by bis(pyridyl) ancillary ligands. researchgate.net
While direct sulfonation of pyrazine is generally not a convenient method due to the electron-deficient nature of the pyrazine ring, which makes it resistant to electrophilic substitution, specific conditions can facilitate this reaction. thieme-connect.detandfonline.com The presence of activating groups on the pyrazine ring or the use of its N-oxides can enhance the success of such electrophilic substitutions. thieme-connect.de
Historically, the synthesis of pyrazine sulfonic acid derivatives has been achieved through various condensation reactions. For instance, the condensation of 2-amino-2-deoxy-D-glucose oxime with glyoxal (B1671930) sodium bisulfite in a basic medium yields 2-(D-arabino-tetrahydroxybutyl)pyrazine-5-sulfonic acid. tandfonline.com The structure of this product was confirmed by comparing it with a compound derived from the known 2-(D-arabino-tetrahydroxybutyl)-5-chloropyrazine. tandfonline.com
It is important to note that direct sulfonation of pyrazine and its alkyl derivatives has not been widely reported. tandfonline.com The pyrazine ring's resistance to electrophilic attack, similar to pyridine (B92270), makes direct sulfonation challenging. thieme-connect.detandfonline.com Even the N-oxide of pyrazine shows high resistance to sulfonation. tandfonline.com
Synthesis of Pyrazine-2-sulfonyl Chloride as a Key Intermediate
Pyrazine-2-sulfonyl chloride serves as a versatile and crucial intermediate in the synthesis of various pyrazine derivatives due to the high reactivity of its sulfonyl chloride group. evitachem.com
The synthesis of pyrazine-2-sulfonyl chloride can be achieved through several methods. One common approach is the oxidative chlorination of pyrazine-2-thiol using oxidizing agents like sodium hypochlorite (B82951) or sodium chlorite (B76162) in an aqueous medium. evitachem.com Another route involves the use of chlorosulfonic acid with appropriate pyrazine starting materials. evitachem.com While specific protocols for the direct chlorosulfonation of pyrazine to yield pyrazine-2-sulfonyl chloride are not extensively detailed, the general method of treating aromatic compounds with chlorosulfonic acid (HSO₃Cl) is widely applied. For example, pyridine-3-sulfonyl chloride is synthesized by reacting pyridine with HSO₃Cl at elevated temperatures.
A less common method is the chlorination of pyridine-2-sulfonamide, which can produce pyrazine-2-sulfonyl chloride under specific conditions. evitachem.com
The mechanism of chlorosulfonation involves the generation of the electrophilic species, chlorosulfonium cation (ClSO₂⁺), from chlorosulfonic acid. This electrophile then attacks the electron-deficient pyrazine ring. The reactivity of the sulfonyl chloride group is primarily due to the electrophilic nature of the sulfur atom, which readily attracts nucleophiles, facilitating nucleophilic substitution reactions. evitachem.com The electron-withdrawing character of the pyrazine ring further enhances the electrophilicity of the sulfur center in the sulfonyl chloride group.
Derivatization Strategies from this compound and its Precursors
This compound and, more significantly, its precursor pyrazine-2-sulfonyl chloride, are starting points for a wide array of derivatives. The reactivity of the sulfonyl chloride group is central to these transformations. evitachem.com
The chlorine atom in pyrazine-2-sulfonyl chloride can be readily displaced by a variety of nucleophiles. evitachem.com Reactions with amines lead to the formation of sulfonamides, while reactions with alcohols yield sulfonate esters. evitachem.com These nucleophilic substitution reactions are fundamental in creating more complex molecules. For instance, reaction with diethylamine (B46881) in dichloromethane (B109758) produces the corresponding sulfonamide in high yield. Similarly, reaction with methanol in the presence of a base like pyridine affords the methyl sulfonate ester.
Furthermore, pyrazine-2-sulfonyl chloride can participate in cyclization reactions to form complex heterocyclic systems such as aza-indoles and aza-carbazoles. evitachem.comacs.org Reaction with hydrazines produces hydrazones, which can be further cyclized to pyrazoles and related compounds. evitachem.com These derivatization strategies highlight the versatility of pyrazine-2-sulfonyl chloride as a building block in the synthesis of a diverse range of heterocyclic compounds with potential applications in various fields of chemistry. evitachem.com
Formation of Sulfonamide Derivatives via Nucleophilic Substitution
The synthesis of pyrazine sulfonamides is commonly achieved through the nucleophilic substitution reaction of pyrazine-2-sulfonyl chloride with various amines. This reaction is a cornerstone in the preparation of a wide array of sulfonamide derivatives. The general process involves the reaction of pyrazine-2-sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov This method is highly versatile, allowing for the introduction of diverse functionalities onto the sulfonamide nitrogen.
For instance, a series of N-(pyrazin-2-yl)benzenesulfonamides has been synthesized by reacting different sulfonyl chlorides with aminopyrazine or 6-chloroaminopyrazine in acetone (B3395972) with pyridine at room temperature. nih.gov The introduction of a chlorine atom at the 6-position of the pyrazine ring is a common strategy to increase the lipophilicity of the resulting compounds. nih.gov
The reactivity of the sulfonyl chloride group is attributed to its strong electron-withdrawing nature, which facilitates nucleophilic attack. However, the reaction rate can be influenced by steric hindrance from bulky substituents on the pyrazine ring.
Table 1: Examples of Pyrazine Sulfonamide Synthesis
| Pyrazine Precursor | Amine | Solvent | Base | Product | Reference |
| Pyrazine-2-sulfonyl chloride | Diethylamine | Dichloromethane | Pyridine | Pyrazine-2-sulfonamide derivative | |
| Aminopyrazine | Various sulfonyl chlorides | Acetone | Pyridine | N-(Pyrazin-2-yl)benzenesulfonamides | nih.gov |
| 6-Chloroaminopyrazine | Various sulfonyl chlorides | Acetone | Pyridine | N-(6-Chloropyrazin-2-yl)benzenesulfonamides | nih.gov |
Synthesis of Sulfonate Ester Derivatives
Similar to sulfonamide formation, pyrazine-2-sulfonate esters are synthesized via the nucleophilic substitution of pyrazine-2-sulfonyl chloride with alcohols. This reaction typically requires a base, such as pyridine, to scavenge the HCl generated during the reaction. The resulting sulfonate esters are themselves valuable intermediates in organic synthesis.
The general reaction scheme involves the treatment of an alcohol with pyrazine-2-sulfonyl chloride in a suitable solvent in the presence of a base. eurjchem.com This method is widely applicable for the preparation of a variety of sulfonate esters.
Construction of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrazolotriazines)
Pyrazine derivatives, including those derived from this compound, serve as important precursors for the synthesis of various nitrogen-containing heterocycles. These heterocycles, such as pyrazoles and pyrazolotriazines, are of significant interest due to their diverse biological activities. researchgate.netbeilstein-journals.orgresearchgate.net
One common approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, which can be derived from a pyrazine precursor. mdpi.com For example, pyrazolo[3,4-b]pyrazines can be synthesized from 5-aminopyrazole precursors. beilstein-journals.org The synthesis of pyrazolotriazines can be achieved by coupling diazotized aminopyrazoles. researchgate.netnih.gov
The versatility of pyrazine-2-sulfonyl chloride as a precursor is also evident in its use to construct complex heterocyclic systems.
Table 2: Heterocycles Synthesized from Pyrazine Precursors
| Pyrazine Precursor | Reagents | Resulting Heterocycle | Reference |
| 5-Aminopyrazole derivatives | Bielectrophilic moieties | Pyrazoloazines | beilstein-journals.org |
| Diazotized aminopyrazoles | - | Pyrazolotriazines | researchgate.netnih.gov |
| 2-(2-cyanoacetamido)pyrazine | Substituted 2-(arylidene)malononitriles | Pyrazine-pyridone analogues | nih.gov |
| 2-(2-cyanoacetamido)pyrazine | Phenyl isothiocyanate, ethyl bromoacetate/chloroacetone | Substituted pyrazine-thiazoles | nih.gov |
Advanced Coupling Reactions in Pyrazine Derivative Synthesis
Modern synthetic organic chemistry has seen the development of powerful coupling reactions that have been successfully applied to the synthesis of complex pyrazine derivatives. These methods offer high efficiency and selectivity.
Acid-Amine Coupling Approaches
The formation of an amide bond between a pyrazine carboxylic acid and an amine is a fundamental transformation in the synthesis of many biologically relevant pyrazine derivatives. researchgate.netnih.govrsc.orgrjpbcs.com Traditional methods often involve the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. researchgate.netnih.govgoogle.com
More advanced methods utilize coupling reagents to facilitate the direct formation of the amide bond. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with 1-hydroxybenzotriazole (B26582) (HOBt), and propylphosphonic anhydride (B1165640) (T3P) are commonly employed. rjpbcs.com For electron-deficient aminopyrazines, a combination of methanesulfonyl chloride and N-methylimidazole has been shown to be an effective coupling system. researchgate.net
A greener approach to pyrazinamide (B1679903) synthesis involves the use of enzymes, such as immobilized Candida antarctica Lipase B (CAL-B), to catalyze the amidation of pyrazine esters. rsc.org This biocatalytic method can be performed in more environmentally friendly solvents. rsc.org
Table 3: Acid-Amine Coupling Reagents for Pyrazine Amide Synthesis
| Coupling Reagent/Method | Substrates | Key Features | Reference |
| Thionyl chloride | Pyrazine carboxylic acid, amines | Forms acid chloride intermediate | researchgate.netnih.govgoogle.com |
| T3P | Substituted pyrazine-2-carboxylic acids, N-heteroarylpiperazines | Efficient coupling reagent | rjpbcs.com |
| Methanesulfonyl chloride/N-methylimidazole | Electron-deficient aminopyrazines, aryl/heteroaryl carboxylic acids | Effective for challenging substrates | researchgate.net |
| Lipozyme® TL IM (enzyme) | Pyrazine esters, amines | Green, biocatalytic method | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and heteroaryl compounds, and their application to pyrazine chemistry is well-documented. rsc.org The Suzuki-Miyaura coupling, which involves the reaction of a halide (or triflate) with a boronic acid or ester in the presence of a palladium catalyst and a base, is a particularly powerful tool for forming carbon-carbon bonds on the pyrazine ring. acs.orgnih.govnih.govbohrium.comnih.gov
This methodology has been used to synthesize a variety of substituted pyrazines by coupling chloropyrazines or bromopyrazines with arylboronic acids. acs.orgbohrium.comthieme-connect.com The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. bohrium.com For instance, novel palladium(II) ONO pincer complexes have shown excellent catalytic activity for the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids in an aqueous/toluene medium. bohrium.com Other palladium-catalyzed reactions such as Stille, Negishi, Sonogashira, and Heck couplings have also been successfully applied to functionalize the pyrazine core. rsc.orgacs.orgnih.govthieme-connect.com
Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine Rings
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comniscpr.res.insciforum.net This technology has been effectively utilized in the synthesis of various pyrazine derivatives.
Microwave irradiation has been employed for the one-pot synthesis of pyrazine derivatives from pentacyclic triterpenoids. niscpr.res.in It has also been used to facilitate the aminodehalogenation reaction in the preparation of N-alkyl substituted 3-aminopyrazine-2-carboxamides, resulting in improved yields and reduced reaction times. sciforum.net Furthermore, microwave heating has been applied in the synthesis of 3-aminoimidazo[1,2-a]pyridine/pyrazine libraries and in palladium-catalyzed cross-coupling reactions to construct complex pyrazine-containing scaffolds. scispace.com A catalyst-free, one-pot synthesis of densely substituted pyrazole-pyrazines has also been developed using microwave irradiation. nih.gov
Table 5: Examples of Microwave-Assisted Synthesis of Pyrazine Derivatives
| Reaction Type | Reactants | Key Advantages | Reference |
| One-pot synthesis | Pentacyclic triterpenoids, reagents to form pyrazine ring | Shorter reaction times | niscpr.res.in |
| Aminodehalogenation | Halogenated pyrazines, amines | Higher yields, shorter reaction times | sciforum.net |
| Multicomponent reaction | Fluorous benzaldehyde, 2-aminopyrazine (B29847), isonitrile | Rapid synthesis of libraries | scispace.com |
| Post-Ugi cascade | Ugi-adducts | Catalyst-free, one-pot synthesis | nih.gov |
Chemo- and Regioselective Functionalization of the Pyrazine Core
The strategic functionalization of the pyrazine core is a cornerstone in the synthesis of complex heterocyclic compounds, including precursors to this compound. The inherent electron-deficient nature of the pyrazine ring, resulting from the presence of two nitrogen atoms, dictates its reactivity and presents unique challenges and opportunities for achieving chemo- and regioselectivity. rsc.orgrsc.org Precise control over the introduction of substituents is paramount, and various methodologies have been developed to functionalize specific positions of the pyrazine nucleus. These methods often rely on directing groups, tailored reagents, and specific reaction conditions to overcome the low reactivity of the ring towards electrophilic substitution and to guide the position of incoming functional groups. rsc.orgcmu.edu
Directed ortho-Metalation (DoM) and Deprotonation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In pyrazine chemistry, where electrophilic substitution is often difficult, DoM provides a reliable alternative. cmu.edu This method involves the use of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium reagent), directing deprotonation to an adjacent position. Due to the inherent electron deficiency of pyrazines, electrophilic halogenation can be unsuccessful, making DoM a critical tool. cmu.edu Research has shown that groups such as tert-butoxycarbonyl-protected amines and neopentyl glycol acetals can serve as effective directing groups for the ortho-lithiation of pyrazine cores. cmu.edu
More recent advancements utilize highly active amide bases, such as lithium or magnesium 2,2,6,6-tetramethylpiperidide (TMP) bases, for regioselective deprotonation. researchgate.netrsc.orgrsc.org The choice of the metalating agent can dramatically influence the site of functionalization. A notable example is the metalation of 6-chloroimidazo[1,2-a]pyrazine, where different TMP-bases lead to a complete switch in regioselectivity. rsc.org
Treatment with TMPMgCl·LiCl results in selective magnesiation at the C3 position. In contrast, using the zinc-based reagent TMP₂Zn·2MgCl₂·2LiCl directs the metalation exclusively to the C5 position. rsc.org This thermodynamically driven regioselectivity switch allows for controlled access to distinct isomers from a single starting material. The resulting organometallic intermediates can be trapped with a variety of electrophiles to install diverse functional groups. rsc.org
Table 1: Regioselective Metalation of 6-chloroimidazo[1,2-a]pyrazine
| Reagent | Position of Metalation | Subsequent Functionalization Product Type | Reference |
|---|---|---|---|
| TMPMgCl·LiCl | C3 | 3,6-disubstituted imidazo[1,2-a]pyrazines | rsc.org |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | 5,6-disubstituted imidazo[1,2-a]pyrazines | rsc.org |
Transition Metal-Catalyzed C-H Functionalization
Direct C-H bond functionalization has emerged as a highly efficient and atom-economical method for modifying heterocyclic scaffolds. nih.gov The unique electronic properties of the pyrazine ring have enabled its direct functionalization via C-H activation, bypassing the need for pre-functionalized substrates. rsc.org Palladium-catalyzed reactions are the most developed in this area, allowing for the direct arylation of the pyrazine core with various aryl halides. rsc.orgnih.gov
For instance, direct arylation of the pyrazine ring has been achieved in the total synthesis of certain natural alkaloids, demonstrating regioselective C-H/C-H coupling, albeit sometimes with moderate yields that can be improved by recycling starting materials. rsc.org The scope of these reactions has expanded to include not only aryl halides but also a range of other coupling partners, facilitated by various palladium catalysts and ligands. mdpi.com
Halogenation
Halogenation is a fundamental method for introducing a versatile handle onto the pyrazine ring, which can then be used in subsequent cross-coupling reactions. The regioselectivity of direct halogenation is highly dependent on the electronic nature of existing substituents on the ring.
Directing Group Effects : Activating groups, such as an amino group, can direct electrophilic substitution. For example, in 2-aminopyrazine derivatives, the amino group activates the ring and directs bromination preferentially to the C3-position. Similarly, direct fluorination of 2-aminopyrazines with reagents like Selectfluor has been shown to afford 5-fluoro-2-aminopyrazines with high regioselectivity. sioc-journal.cn
Reagent-Based Selectivity : Modern reagents provide greater control over halogenation. N-chlorosuccinimide (NCS), for example, is used for the selective chlorination of pyrazine rings under milder conditions compared to traditional methods, reducing the formation of side products. The action of phosphoryl chloride on pyrazine N-oxides is another established method, converting pyrazine 1-oxide to 2-chloropyrazine and pyrazine 1,4-dioxide to 2,6-dichloropyrazine. researchgate.net
Cross-Coupling Reactions
For pyrazine rings that have been pre-functionalized (e.g., via halogenation), transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Virtually all major cross-coupling reactions known for standard aromatics have been successfully applied to pyrazine derivatives. rsc.org
Negishi Coupling : The nickel- or palladium-catalyzed Negishi reaction, which couples organozinc reagents with organic halides, is a versatile method in pyrazine chemistry. rsc.org Halogenated pyrazines, such as dichloropyrazines, can be directly metalated and then coupled with various electrophiles. It is also noteworthy that due to the stability of the metalated species, halogenated pyrazines can be used as nucleophilic coupling partners after metalation. rsc.org
Suzuki and Stille Couplings : These palladium-catalyzed reactions are also widely used for the functionalization of chloropyrazines and other halopyrazines, providing access to a broad range of substituted pyrazine products. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Functionalization of Pyrazine Derivatives
| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Direct C-H Arylation | Pyrazine N-oxide | Pd-catalyst | Regioselectively arylated pyrazine | rsc.org |
| Direct C-H Arylation | Thieno[2,3-b]pyrazines | Pd(OAc)₂ | 5-aryl-6-phenylthieno[2,3-b]pyrazines | mdpi.com |
| Negishi Coupling | Dichloropyrazines | TMPMgCl·LiCl / Ni or Pd catalyst | Substituted pyrazines | rsc.org |
| Negishi Coupling | 2-chloro-6-iodopyrazine | Acetylenic zinc reagent / Pd catalyst | 2-alkynyl-6-chloropyrazine | rsc.org |
Activation via N-Oxide Formation
The formation of a pyrazine N-oxide significantly alters the electronic characteristics of the ring, activating it towards both nucleophilic and electrophilic attack. This strategy provides an alternative route for regioselective functionalization. For instance, the addition of Grignard reagents to N-acylpyrazinium salts occurs regioselectively to yield substituted 1,2-dihydropyrazines. beilstein-journals.org This approach leverages the activation by the N-oxide to control the position of nucleophilic addition, providing access to structures that may be difficult to obtain through other methods. beilstein-journals.orgresearchgate.net
Iii. Chemical Reactivity and Transformation Mechanisms of Pyrazine 2 Sulfonic Acid
Intrinsic Reactivity Profile of the Sulfonyl Group
The sulfonyl group (-SO₃H) attached to the pyrazine (B50134) ring exhibits distinct reactivity. The pyrazine core, being an electron-deficient heteroaromatic system, enhances the acidity of the sulfonic acid proton, making it a highly acidic compound. The primary reactivity of the sulfonic acid itself is that of a strong acid and a good leaving group in certain substitution reactions, although direct displacement of the -SO₃H group on an aromatic ring is generally difficult.
For many synthetic applications, the sulfonic acid is converted into a more reactive derivative, most commonly a sulfonyl chloride (-SO₂Cl). This transformation dramatically increases the electrophilicity of the sulfur atom, opening up a wide range of subsequent reactions. The reactivity of this sulfonyl chloride derivative is central to the synthetic utility of pyrazine-2-sulfonic acid.
Nucleophilic Substitution Reactivity at the Sulfonyl Chloride Moiety
The conversion of this compound to pyrazine-2-sulfonyl chloride is a key activation step for a variety of nucleophilic substitution reactions. The resulting pyrazine-2-sulfonyl chloride is a highly reactive electrophile, readily undergoing attack by a wide range of nucleophiles at the sulfur center. This reactivity is the foundation for the synthesis of sulfonamides, sulfonate esters, and other related compounds.
The general mechanism involves the attack of a nucleophile (Nu-H) on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.
General Reaction Scheme: Pyrazine-SO₂Cl + Nu-H → Pyrazine-SO₂-Nu + HCl
Common nucleophiles employed in these reactions include:
Amines (R-NH₂): to form sulfonamides (Pyrazine-SO₂-NH-R)
Alcohols (R-OH): to form sulfonate esters (Pyrazine-SO₂-O-R)
Water (H₂O): leading to hydrolysis back to the sulfonic acid.
The reaction to form sulfonamides is particularly significant, as this linkage is a key structural motif in many biologically active molecules. For instance, pyrazine-2-sulfonyl chloride can react with various amines to produce a library of pyrazine sulfonamides.
Table 1: Examples of Nucleophilic Substitution Reactions with Pyrazine-2-sulfonyl Chloride Analogs
| Nucleophile | Reagent Example | Product Type | Significance |
| Primary Amine | Aniline | N-Phenylpyrazine-2-sulfonamide | Formation of N-aryl sulfonamides |
| Secondary Amine | Piperidine | 1-(Pyrazine-2-sulfonyl)piperidine | Synthesis of cyclic sulfonamides |
| Alcohol | Methanol (B129727) | Methyl pyrazine-2-sulfonate | Formation of sulfonate esters |
| Phenol | Phenol | Phenyl pyrazine-2-sulfonate | Formation of aryl sulfonate esters |
Reactivity in Cyclization and Heterocycle Formation Pathways
Pyrazine-2-sulfonyl derivatives are valuable precursors in the synthesis of more complex heterocyclic systems. Their reactivity can be harnessed to construct fused-ring structures, which are of interest in medicinal chemistry and materials science.
One common strategy involves using the pyrazine-2-sulfonyl chloride as a building block in reactions with bifunctional nucleophiles. For example, a reaction with a compound containing both an amino group and a hydroxyl group could lead to the formation of a new heterocyclic ring incorporating the pyrazine-SO₂- moiety.
Another pathway involves intramolecular cyclization reactions. If a suitable functional group is present elsewhere on a molecule containing the pyrazine sulfonamide or sulfonate ester, cyclization can be induced to form a fused heterocycle. For example, a strategically placed amino or activated methylene (B1212753) group on a substituent of a pyrazine sulfonamide could undergo an intramolecular condensation to form a new ring fused to the pyrazine core.
While specific examples solely for this compound are not extensively documented in readily available literature, the reactivity patterns of analogous arylsulfonyl chlorides strongly support these potential pathways.
Redox Chemistry and Associated Transformations (e.g., Sulfinic Acid and Sulfonic Acid Formation from Thiols)
The redox chemistry involving the sulfur atom of this compound and its precursors is a critical aspect of its synthesis and potential transformations. The sulfonic acid itself represents the highest oxidation state of sulfur (+6) in this context and is therefore generally resistant to further oxidation.
A primary route for the synthesis of this compound involves the oxidation of a lower-oxidation-state sulfur precursor, most commonly pyrazine-2-thiol (pyrazine-2-thiolate). This transformation proceeds through a series of oxidation steps, potentially involving the intermediate pyrazine-2-sulfinic acid.
Oxidation Pathway: Pyrazine-SH (Thiol, S oxidation state: -2) → [Pyrazine-SOH] (Sulfenic acid) → Pyrazine-SO₂H (Sulfinic acid, S oxidation state: +4) → Pyrazine-SO₃H (Sulfonic acid, S oxidation state: +6)
Strong oxidizing agents are typically required to drive the oxidation all the way to the sulfonic acid. Common reagents for this type of transformation include hydrogen peroxide, potassium permanganate, or nitric acid.
Table 2: Oxidation States of Sulfur in Pyrazine-2-Sulfur Derivatives
| Compound Name | Chemical Formula | Sulfur Oxidation State |
| Pyrazine-2-thiol | C₄H₄N₂S | -2 |
| Pyrazine-2-sulfinic acid | C₄H₄N₂O₂S | +4 |
| This compound | C₄H₄N₂O₃S | +6 |
Conversely, reduction of the sulfonic acid group is a challenging transformation that requires potent reducing agents and is not a commonly employed synthetic route.
Iv. Coordination Chemistry and Supramolecular Assembly Involving Pyrazine 2 Sulfonic Acid
Pyrazine-2-sulfonic Acid as a Versatile Ligand
This compound (H-PZS) is a versatile ligand in the design of coordination polymers and supramolecular networks. scispace.comnih.gov Its ability to coordinate with metal ions through both the nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the sulfonate group leads to the formation of fascinating structural topologies. scispace.comtandfonline.com The rigid pyrazine unit provides a predictable structural element, while the C3v symmetry of the sulfonate group allows for flexible coordination modes. scispace.comnih.gov This combination is instrumental in the rational design of complex metal-organic frameworks.
The coordination versatility of this compound is central to its role in constructing metal-organic architectures. The ligand can engage metal centers through its pyrazine nitrogen atoms and the sulfonate oxygen atoms in several ways.
The pyrazine ring typically acts as a bridging ligand, linking two metal centers through its nitrogen atoms. tandfonline.com For instance, in a one-dimensional silver(I) coordination polymer, Ag(I) centers are connected by bridging pyrazine ligands to form a double-chain structure. tandfonline.com In a copper(II) complex, the copper ion is coordinated by four nitrogen atoms from four adjacent pyrazine sulfonate ligands, forming the equatorial plane of a distorted octahedral geometry. scispace.com
The sulfonate group (-SO₃⁻) exhibits more varied and flexible coordination behavior. scispace.comnih.gov While historically considered a poor coordinating group, recent studies have shown its capability to form stable complexes. tandfonline.com The oxygen atoms of the sulfonate group can participate in coordination, often forming weak interactions with metal ions like Ag-O. tandfonline.com In some structures, the sulfonate group's involvement is more pronounced, especially when influenced by the choice of metal ion. A notable example is the use of a "soft-hard" strategy, where a soft alkali metal ion like Na⁺ shows a specific affinity for the hard sulfonate oxygen atoms, resulting in a Na–O-μ₄ bridging pattern. scispace.com In a sodium supramolecular crystal, sodium ions are coordinated by both sulfonate oxygen atoms and a pyrazine nitrogen atom from the ligands, as well as water molecules, creating a distorted octahedral environment. nih.gov
The predictable yet versatile nature of this compound allows for the rational design and synthesis of metal-organic architectures with desired dimensionalities and properties. scispace.comnih.gov Synthetic strategies often employ hydrothermal methods or slow solvent evaporation to facilitate the self-assembly of the ligand and metal ions into crystalline structures. scispace.comnih.govresearchgate.net
A key design principle is the "soft-hard" acid-base (HSAB) concept. scispace.comnih.gov This strategy was successfully used to construct a three-dimensional copper(II) supramolecular structure, [Na₂Cu(P–SO₃)₄]n. scispace.com Here, the "hard" sulfonate oxygen atoms preferentially coordinate to "soft" sodium ions, while the pyrazine nitrogen atoms coordinate to the borderline copper(II) ion. This combination of a flexible bridging pattern from the Na-sulfonate interaction and the rigid structure of the copper-pyrazine framework leads to the formation of an extended 3D network. scispace.com
The inherent rigidity of the pyrazine ring is another crucial factor in structural design. It restricts the possible coordination modes and building blocks during synthesis, contributing to the formation of ordered, extended structures rather than discrete molecules. nih.gov
This compound is an effective ligand for building one-dimensional (1D) coordination polymers. A well-characterized example is the silver(I) polymer, [Ag₂(PZS)₂·H₂O]n. tandfonline.com In this structure, the pyrazine moiety of the PZS ligand bridges two Ag(I) centers. This bridging interaction propagates, creating infinite double-chain structures. These chains are further stabilized by weak Ag-O interactions involving the sulfonate groups. tandfonline.com The formation of such 1D motifs is a common feature in the coordination chemistry of pyrazine and its derivatives. nih.govrsc.orgresearchgate.netrsc.org
Beyond one-dimensional chains, this compound facilitates the construction of higher-dimensional supramolecular networks. These networks are typically assembled through a combination of strong coordination bonds and weaker non-covalent interactions.
For example, the 1D double-chains of the [Ag₂(PZS)₂·H₂O]n polymer are further organized into a two-dimensional (2D) layered arrangement sustained by π-π stacking interactions between parallel pyrazine rings. tandfonline.com These 2D layers are then interconnected by extensive O-H···O and C-H···O hydrogen bonds involving the sulfonate groups and coordinated water molecules, ultimately forming a stable three-dimensional (3D) supramolecular architecture. tandfonline.com
In the [Na₂Cu(PZS)₄]n system, the copper ions are coordinated by pyrazine nitrogen atoms to produce a 2D framework. scispace.com The introduction of sodium ions, which form bonds with the sulfonate oxygen atoms, creates a flexible bridging pattern that links these 2D layers into a robust 3D supramolecular structure. scispace.com Similarly, a sodium-only complex, [Na(PZS)(H₂O)]n, forms a 2D interleaved lattice that is extended into a 3D network through the rotation and stacking of the pyrazine rings between layers. nih.gov
The introduction of ancillary, or co-ligands, into a system with this compound and a metal ion can significantly influence the resulting coordination geometry and the dimensionality of the extended structure. researchgate.net These secondary ligands can compete for coordination sites or act as pillars, linking primary coordination motifs into more complex architectures.
Rational Design and Synthesis of Metal-Organic Architectures
Structural Characterization of Pyrazine Sulfonate Coordination Compounds
Complementary techniques are used to confirm the composition and purity of the synthesized materials. These include:
Elemental Analysis: To verify the empirical formula of the compound. scispace.comnih.govtandfonline.com
Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the coordination of the ligand by observing shifts in the characteristic vibrational frequencies of the pyrazine ring and sulfonate group upon binding to the metal center. scispace.comnih.govtandfonline.com
Thermogravimetric Analysis (TGA): To assess the thermal stability of the compounds and study their decomposition patterns. scispace.comtandfonline.comresearchgate.net
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal X-ray data. scispace.comnih.govtandfonline.com
The table below summarizes the structural data for several coordination compounds synthesized using this compound.
| Compound Formula | Metal Ion(s) | Dimensionality | Crystal System | Space Group | Reference |
|---|---|---|---|---|---|
| [Ag₂(C₄H₃N₂SO₃)₂·H₂O]n | Ag(I) | 1D Polymer / 3D Supramolecular Network | Monoclinic | P2₁/n | tandfonline.com |
| [Na₂Cu(C₄H₂N₂SO₃)₄]n | Cu(II), Na(I) | 3D Supramolecular Structure | Tetragonal | P4/ncc | scispace.com |
| [Na(C₄H₂N₂SO₃)(H₂O)]n | Na(I) | 3D Supramolecular Network | Orthorhombic | Pbca | nih.gov |
| {[Ag₂(C₁₀H₈N₂)₂][Ag₂(C₄H₂N₂SO₃)₄]·H₂O}n | Ag(I) | Supramolecular Structure | Triclinic | P-1 | researchgate.net |
| {Ag(C₁₃H₁₄N₂)·H₂O}n | Ag(I) | Supramolecular Structure | Monoclinic | P2₁/n | researchgate.net |
Single Crystal X-ray Diffraction Analysis of Coordination Environments
In a sodium-based supramolecular crystal network, [Na(Pyr-SO₃)(H₂O)]n, X-ray diffraction data revealed a distorted octahedral coordination environment for the sodium ions. nih.gov The sodium ions are coordinated by oxygen and nitrogen atoms from the pyrazine-2-sulfonate ligands and oxygen atoms from water molecules. nih.gov Specifically, two sodium ions are chelated by the oxygen atoms of two water molecules, forming a parallelogram-shaped core. nih.gov This structure crystallizes in the Pbca space group. nih.gov
Another example is a three-dimensional copper(II) supramolecular structure, [Na₂Cu(P-SO₃)₄]n, synthesized using a "soft-hard" strategy where P-SO₃H represents this compound. scispace.com Crystal diffraction data indicated that this polymer belongs to the P4/ncc space group. scispace.com In this complex, the copper(II) ion exhibits a distorted octahedral geometry, coordinated by four nitrogen atoms from four adjacent pyrazine sulfonate ligands in the equatorial plane. scispace.com The introduction of the "soft" sodium ion facilitates the formation of a Na–O-μ₄ bridging pattern, where sodium ions bind to the sulfonate oxygen atoms, playing a crucial role in extending the structure into a 3D network. scispace.com
In silver(I)-based supramolecular structures, the coordination environment is influenced by the presence of ancillary ligands. researchgate.net For instance, in {[Ag₂(4,4'-bipy)₂][Ag₂(P-SO₃)₄]·H₂O}n and {Ag(dpp)·H₂O}n (where P-SO₃H is this compound), the single crystal X-ray diffraction data show that the polymers belong to the P-1 and P21/n space groups, respectively. researchgate.net The use of bis(pyridyl) ancillary ligands enhances the rigidity and coordination capability of the pyrazine sulfonate ligand. researchgate.net
The table below summarizes key crystallographic data for selected pyrazine-2-sulfonate coordination polymers.
| Compound | Crystal System | Space Group | Metal Coordination Environment | Key Bond Lengths (Å) |
|---|---|---|---|---|
| [Na(Pyr-SO₃)(H₂O)]n | Orthorhombic | Pbca | Distorted Octahedral Na⁺ | Na1–O4#1: 2.379, Na1–O4: 2.490 |
| [Na₂Cu(P-SO₃)₄]n | Tetragonal | P4/ncc | Distorted Octahedral Cu²⁺ | Data not specified in source |
| {[Ag₂(4,4'-bipy)₂][Ag₂(P-SO₃)₄]·H₂O}n | Triclinic | P-1 | - | Data not specified in source |
| {Ag(dpp)·H₂O}n | Monoclinic | P21/n | - | Data not specified in source |
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Extension
Non-covalent interactions are fundamental forces that govern the self-assembly of molecules into well-defined supramolecular architectures. rsc.org In the context of pyrazine-2-sulfonate-based coordination polymers, interactions such as hydrogen bonding and π-π stacking are instrumental in extending lower-dimensional coordination networks into higher-dimensional structures. nih.govresearchgate.netnih.gov
Hydrogen bonding plays a significant role in the structural organization of these polymers. In hydrated coordination polymers, water molecules can act as bridges, connecting different polymer chains or layers through hydrogen bonds. For example, in sulfonic acid functionalized mixed ligand coordination polymers, guest water molecules and sulfonate groups are interconnected through extensive intermolecular hydrogen bonding. acs.orgnih.gov These interactions create pathways for proton transport, which is a key functional property. acs.orgnih.gov In a gallic acid and pyrazine co-crystal, hydrogen bonding between the carboxylic acid groups and with water molecules is a dominant feature of the crystal packing. nih.gov
π-π stacking interactions between the aromatic pyrazine rings also contribute significantly to the stability and dimensionality of the supramolecular structures. rsc.orgrsc.org These interactions occur when the electron-rich π systems of adjacent pyrazine rings overlap. The strength of this stacking can be influenced by factors like hydrogen bonding, which can affect the electron density of the aromatic rings. rsc.org In some iron(II) complexes with pyrazine-carboxylate, π-π stacking interactions between pyrazine and pyridine (B92270) rings lead to the formation of one-dimensional chains. rsc.org Theoretical studies on similar systems, such as N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, have shown that various non-covalent interactions, including C-H···π and π-π stacking, are responsible for the formation of self-assembled dimers and other supramolecular structures. scielo.org.mx The combination of coordination bonds with these weaker, non-covalent forces allows for the construction of complex and robust three-dimensional networks from simpler one- or two-dimensional motifs. nih.govresearchgate.net
Functional Properties of Pyrazine Sulfonate-Based Coordination Polymers (Non-Biological Focus)
The specific arrangement of metal centers and pyrazine-2-sulfonate ligands, along with the presence of non-covalent interaction networks, imparts unique functional properties to the resulting coordination polymers. These material properties are of interest for various technological applications.
Coordination polymers containing sulfonic acid groups are promising candidates for proton-conducting materials. The sulfonic acid moieties can provide a source of protons, while the organized structure of the polymer can facilitate their transport. The proton conductivity is often highly dependent on humidity, as water molecules within the structure can form hydrogen-bonded networks that act as pathways for proton hopping, often described by the Grotthuss mechanism. acs.orgnih.gov
In a series of sulfonic acid group functionalized mixed-ligand coordination polymers, which include pyrazine as a linker, temperature-dependent proton conductivity was observed. acs.orgnih.gov Under 95% relative humidity, these materials exhibited maximum proton conductivities in the range of 10⁻⁵ to 10⁻⁶ S cm⁻¹ at 65 °C. acs.orgnih.gov The activation energies for proton conduction in these systems ranged from 0.35 to 0.54 eV, which is consistent with a Grotthuss-type mechanism where protons are transferred along hydrogen-bonded chains of water molecules and sulfonate groups. acs.orgnih.gov Furthermore, post-synthetic modification of a robust pyrazine-linked covalent organic framework by introducing sulfonic acid groups has been shown to dramatically enhance proton conductivity, reaching values as high as 1.3 × 10⁻³ S cm⁻¹ at 353 K and 98% relative humidity. sciengine.com
| Material | Conductivity (S cm⁻¹) | Conditions | Activation Energy (eV) |
|---|---|---|---|
| Sulfonic Acid Functionalized CPs (with pyrazine) | ~10⁻⁵–10⁻⁶ | 65 °C, 95% RH | 0.35–0.54 |
| PyHATP-1-SO₃H | 1.3 × 10⁻³ | 353 K, 98% RH | Not specified |
The incorporation of pyrazine-2-sulfonate ligands into coordination polymers can lead to materials with interesting photoluminescent properties. The luminescence can originate from the ligand itself (intraligand transitions), from the metal center, or from charge transfer between the metal and the ligand.
A sodium supramolecular crystal network, [Na(Pyr-SO₃)(H₂O)]n, exhibits solid-state fluorescence. nih.gov When excited at a wavelength of 378 nm, this polymer shows a maximum emission peak at 450 nm. nih.gov Interestingly, the fluorescence intensity of the polymer is weaker than that of the free this compound ligand, and the emission maximum is blue-shifted by approximately 80 nm compared to the ligand. nih.gov This change in fluorescent behavior is attributed to the coordination of the Na⁺ ions to the sulfonate group and water molecules, which reduces the degrees of freedom within the molecule and alters the energy levels. nih.gov
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation |
|---|---|---|---|
| This compound ligand | 461 | 530 | - |
| [Na(Pyr-SO₃)(H₂O)]n | 378 | 450 | Blue-shift and quenching compared to ligand |
| [Na₂Cu(P-SO₃)₄]n | - | - | Fluorescence quenching observed |
The magnetic properties of coordination polymers are determined by the nature of the metal ions and the way they are bridged by the ligands. Pyrazine and its derivatives are known to act as effective mediators of magnetic exchange interactions between metal centers.
While direct studies on the magnetic properties of this compound complexes are not extensively detailed in the provided context, related systems offer valuable insights. For instance, pyrazine-bridged iron(II) sulfonate complexes, such as Fe(pyz)(RSO₃)₂, exhibit interesting magnetic behavior. cdnsciencepub.com One such complex, Fe(pyz)(CF₃SO₃)₂, shows a susceptibility maximum at 4.4 K, which is indicative of antiferromagnetic interactions between the iron(II) centers bridged by the pyrazine ligands. cdnsciencepub.com Analysis of the magnetic data for this two-dimensional S=2 system yielded a magnetic exchange coupling constant (J) of -0.26 cm⁻¹. cdnsciencepub.com
V. Advanced Analytical Characterization Techniques in Academic Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. Various spectroscopic techniques are utilized to probe different aspects of the molecular structure of Pyrazine-2-sulfonic acid.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
¹³C NMR (Carbon-13 NMR): Similarly, ¹³C NMR spectroscopy would reveal the chemical environments of the carbon atoms in the pyrazine (B50134) ring. The carbon atom attached to the sulfonic acid group would likely exhibit a distinct chemical shift compared to the other carbon atoms in the ring due to the deshielding effect of the sulfonate group.
*The following table provides hypothetical ¹H and ¹³C NMR data for Pyrazine-
Chromatographic Separation and Purity Assessment Techniques
Chromatography is a cornerstone of chemical analysis, used to separate, identify, and purify the components of a mixture. For a polar, non-volatile compound like this compound, various chromatographic techniques are employed to assess its purity and monitor its synthesis.
High-Performance Liquid Chromatography (HPLC) is the principal analytical technique for the purity assessment of this compound. Given the compound's high polarity and non-volatility, HPLC, particularly in a reversed-phase mode, offers excellent resolution and quantification. It is highly effective for separating polar sulfonic acid compounds. marquette.edu The purpose of HPLC analysis is to confirm the identity of the compound and provide precise quantitative results. researchgate.net
A typical analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a C18 column is a common choice for the stationary phase, which separates compounds based on their hydrophobicity. azom.com An acidified aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective elution of the polar analyte from the column. azom.com Detection is commonly achieved using a UV detector, as the pyrazine ring possesses a strong chromophore. researchgate.net Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method has largely replaced older techniques like TLC/spectrophotometry for quantifying subsidiary colors and impurities in related compounds due to its superior accuracy and effectiveness. marquette.edu
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Stationary phase for separating polar and non-polar compounds. azom.com |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Elutes compounds from the column; acid improves peak shape. azom.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV Spectrophotometer at 270 nm | Detects the pyrazine ring chromophore for quantification. azom.com |
| Injection Volume | 5 µL | Introduces a precise amount of sample into the system. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of this compound by GC is not feasible due to its salt-like nature, high polarity, and extremely low volatility. While GC and GC-Mass Spectrometry (GC-MS) are the most widely applied techniques for the characterization of volatile alkylpyrazines found in food and fragrances mdpi.commetu.edu.tr, they are unsuitable for the direct analysis of the sulfonic acid derivative.
To be analyzed by GC, this compound would require a chemical derivatization step. This process would convert the non-volatile sulfonic acid group (-SO₃H) into a more volatile and thermally stable derivative, such as a methyl or butyl ester. nih.gov This approach, however, adds complexity to the sample preparation.
An alternative, though less common for small molecules, is Pyrolysis-Gas Chromatography (Py-GC/MS). This technique involves thermally decomposing the sample at a high temperature in an inert atmosphere, followed by GC-MS analysis of the resulting volatile fragments. This method has been investigated for the quantification of sulfonic acid groups in macromolecular substances. kpi.ua
Table 2: General Suitability of Gas Chromatography for Pyrazine Derivatives
| Compound Type | Suitability for Direct GC Analysis | Rationale |
|---|---|---|
| Alkylpyrazines | High | Volatile and thermally stable. mdpi.com |
| This compound | Very Low | Non-volatile, polar salt; thermal decomposition occurs before vaporization. |
| Derivatized this compound | Moderate to High | Chemical conversion to a volatile ester enables GC analysis. nih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. For this compound, TLC is performed on plates coated with a polar adsorbent like silica (B1680970) gel. akjournals.com
The sample is dissolved in a suitable solvent and spotted onto a baseline drawn on the TLC plate. The plate is then placed in a sealed chamber containing a solvent system (eluent), which moves up the plate by capillary action. akjournals.com Due to its high polarity, this compound would require a relatively polar eluent system to achieve migration from the baseline.
Visualization of the separated spots can be achieved through non-destructive or destructive methods.
Non-Destructive Visualization: The pyrazine ring is UV-active, allowing the spot to be seen under a UV lamp (typically at 254 nm) as a dark spot against a fluorescent green background. akjournals.com
Destructive Visualization: The plate can be sprayed with a chemical reagent that reacts to produce a colored spot. A pH indicator stain like bromocresol green would reveal acidic compounds as yellow spots on a blue-green background. Current time information in West Northamptonshire, GB. Alternatively, a general-purpose stain like sulfuric acid followed by heating will char any organic compound, making it visible as a dark spot. akjournals.com
High-Performance Thin-Layer Chromatography (HPTLC) has been successfully used for the analysis of related compounds like pyrazine-2-carboxylic acid derivatives, offering improved resolution and quantification capabilities compared to standard TLC. velp.com
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a compound. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). akjournals.com The resulting TGA curve plots mass loss against temperature, revealing decomposition temperatures and information about the composition of the material.
For sulfonated aromatic compounds like this compound, the TGA thermogram typically exhibits a multi-stage degradation pattern. nih.govrsc.org
Initial Weight Loss (below 150 °C): This initial, slight decrease in mass is attributed to the loss of adsorbed water or residual solvent molecules. nih.govrsc.org
Desulfonation (approx. 200–400 °C): The second, more significant weight loss corresponds to the thermal decomposition of the sulfonic acid group, which is cleaved from the aromatic ring, often releasing sulfur dioxide (SO₂). rsc.orgmdpi.com
Main Structure Degradation (above 400 °C): The final stage of weight loss at higher temperatures represents the decomposition and charring of the pyrazine ring and the remaining polymer backbone. nih.govmdpi.com
This analysis is critical for understanding the material's thermal limits. For instance, TGA studies on sulfonated poly(ether amide)s show that desulfonation begins around 250 °C. mdpi.com A study on a polyvinyl pyridinium-based sulfonic acid showed a first stage of weight loss from 200 to 400 °C, attributed to the cleavage of the sulfonic acid groups. mdpi.com
Table 3: Expected Thermal Decomposition Stages for this compound in TGA
| Temperature Range (°C) | Process | Expected Mass Loss |
|---|---|---|
| 50 - 150 | Dehydration | Minor |
| 200 - 400 | Desulfonation (Loss of -SO₃H group) | Significant |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. azom.com This method, often called CHNS analysis, provides a direct way to verify the empirical formula of a compound. velp.com
The procedure involves combusting a small, precisely weighed amount of the sample in a high-temperature, oxygen-rich environment. velp.com The combustion converts the elements into simple gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by detectors, allowing for the calculation of the original mass percentage of each element. measurlabs.com
The experimentally determined percentages are compared against the theoretical values calculated from the compound's proposed molecular formula (C₄H₄N₂O₃S for this compound). A close match, typically within ±0.4%, is considered strong evidence of the compound's purity and correct elemental composition, a standard requirement in many scientific journals for the characterization of new substances. nih.gov
Table 4: Elemental Analysis Data for this compound (C₄H₄N₂O₃S)
| Element | Theoretical Mass % | Example Experimental Mass % | Difference (%) |
|---|---|---|---|
| Carbon (C) | 27.27% | 27.15% | -0.12 |
| Hydrogen (H) | 2.29% | 2.35% | +0.06 |
| Nitrogen (N) | 15.90% | 15.78% | -0.12 |
| Sulfur (S) | 18.20% | 18.31% | +0.11 |
| Oxygen (O) | 27.24% | (by difference) | - |
Specialized Techniques for Quantitative Sulfonation Analysis
Beyond standard characterization, several specialized techniques can be employed to specifically quantify the degree of sulfonation or the concentration of sulfonic acid groups.
Acid-Base Titration: This is a classical and reliable method for quantifying acidic functional groups. The sample containing this compound is dissolved in a suitable solvent (often nonaqueous for organic acids) and titrated with a standardized strong base, such as sodium hydroxide. kemesta.fi The endpoint, which indicates the complete neutralization of the sulfonic acid protons, can be detected potentiometrically. For mixtures containing different acidic groups (e.g., carboxylic vs. sulfonic acids), conductometric or potentiometric titrations can sometimes resolve the different endpoints, as sulfonic acids are significantly stronger than carboxylic acids. kemesta.firesearchgate.net
UV-Visible Spectroscopy: This technique can be used for kinetic studies of sulfonation reactions. kpi.ua As the sulfonation of an aromatic ring progresses, it can cause a shift in the absorption bands in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength corresponding to the sulfonated product, the rate and extent of the reaction can be determined. kpi.ua
Ion Chromatography: This method is highly effective for separating and quantifying ions and polar molecules. It can be used to determine the concentration of sulfonate anions in a solution, providing a direct measure of the compound's concentration or the degree of sulfonation in a mixture.
X-ray Fluorescence (XRF) Spectroscopy: This technique measures the elemental composition of a material by detecting the characteristic X-rays emitted from a sample that has been excited by an X-ray source. Since it can directly quantify elemental sulfur, XRF has been developed as a method to measure the distribution and degree of sulfonation in materials like chemically treated wood pulp. acs.org
Titrimetric Methods (Titration, Back Titration)
Titrimetric analysis, a cornerstone of quantitative chemistry, can be adapted for the characterization of this compound. Given its structure, which incorporates both a strongly acidic sulfonic acid group and a weakly basic pyrazine ring, potentiometric acid-base titration is a particularly insightful technique.
In a typical analysis, a solution of this compound in a suitable solvent, such as deionized water or a non-aqueous medium like methanol, is titrated with a standardized strong base, for instance, sodium hydroxide. antpedia.com The progress of the neutralization reaction is monitored using a pH electrode, and the resulting data is plotted as pH versus the volume of titrant added.
Due to the presence of two distinct ionizable groups, the titration curve for this compound would be expected to exhibit two inflection points, or endpoints. The first endpoint corresponds to the neutralization of the highly acidic sulfonic acid proton. The second, less defined endpoint, relates to the protonation of the nitrogen atom in the pyrazine ring. The pKa values for both the acidic and basic functionalities can be determined from this curve, often with the aid of derivative plots or more advanced mathematical treatments like difference plots, which are useful for analyzing multiprotic systems. acs.org
Table 1: Hypothetical Potentiometric Titration Data for this compound
| Titrant Volume (mL) | pH |
| 0.00 | 1.50 |
| 2.50 | 1.85 |
| 5.00 | 2.50 |
| 7.50 | 4.00 |
| 10.00 | 7.00 |
| 12.50 | 9.50 |
| 15.00 | 10.85 |
| 17.50 | 11.50 |
| 20.00 | 12.00 |
This interactive table illustrates the expected change in pH during the titration of a 0.1 M solution of this compound with 0.1 M NaOH.
Back titration could be employed in scenarios where the reaction kinetics are slow or when the endpoint is not sharp. In this approach, a known excess of a strong base would be added to the this compound solution, ensuring complete neutralization. The unreacted base is then titrated with a standard solution of a strong acid. The difference between the initial amount of base added and the amount remaining gives the quantity of base that reacted with the this compound, from which its concentration can be calculated.
Ion Beam Analysis (e.g., Rutherford Backscattering, Particle Induced X-ray Emission)
Ion beam analysis (IBA) techniques are powerful, non-destructive methods primarily used in materials science for elemental analysis and depth profiling. irb.hracs.org While not conventional for the routine analysis of a simple organic molecule, they could be applied in specific research contexts, such as studying the compound's interaction with surfaces or its distribution within a thin film.
Particle-Induced X-ray Emission (PIXE)
PIXE is a highly sensitive technique for determining the elemental composition of a sample. wikipedia.orgmeasurlabs.com In a hypothetical PIXE analysis of this compound, the sample would be bombarded with a high-energy ion beam, typically protons. irb.hr This bombardment causes the ejection of inner-shell electrons from the atoms in the sample. As outer-shell electrons fill these vacancies, characteristic X-rays are emitted. The energy of these X-rays is unique to each element, allowing for their identification. irb.hrmdpi.com
For this compound (C₄H₄N₂O₃S), a PIXE spectrum would show distinct peaks corresponding to the constituent elements, with a particularly strong signal for sulfur due to its relatively high atomic number compared to the other non-hydrogen elements in the molecule. This would allow for the precise quantification of sulfur content in a sample.
Rutherford Backscattering Spectrometry (RBS)
RBS is an analytical technique used to determine the structure and composition of materials by measuring the backscattering of a beam of high-energy ions. taylorandfrancis.comtoray-research.co.jp When a beam of ions, such as alpha particles, is directed at a sample, a small fraction of these ions will elastically scatter from the nuclei of the atoms in the sample. azom.com The energy of the backscattered ions is dependent on the mass of the target atom.
In the context of this compound, RBS could be used to analyze a thin film of the compound deposited on a substrate. The resulting energy spectrum of the backscattered ions would provide information on the elemental composition and the thickness of the film. azom.comlibretexts.org When used in conjunction with PIXE, RBS can help to provide a more complete picture of the elemental distribution, including lighter elements. irb.hr
Table 2: Illustrative Elemental Data from Ion Beam Analysis of this compound
| Element | Technique | Expected Outcome |
| Sulfur (S) | PIXE | A sharp, characteristic X-ray peak allowing for sensitive quantification. |
| Nitrogen (N) | PIXE/RBS | Detectable, though with lower sensitivity in PIXE compared to heavier elements. |
| Oxygen (O) | PIXE/RBS | Detectable, providing stoichiometric information. |
| Carbon (C) | RBS | Signal would contribute to the overall spectrum, aiding in film characterization. |
This interactive table summarizes the type of information that could be obtained from the ion beam analysis of this compound.
Vi. Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of Pyrazine-2-sulfonic acid. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in modeling its electronic characteristics and geometric parameters.
Density Functional Theory (DFT) is a widely used method for investigating the electronic structures of pyrazine (B50134) and its derivatives. researchgate.net DFT calculations, particularly using functionals like B3LYP and M06-2X, have proven effective in optimizing molecular geometries and describing electronic properties. researchgate.netbendola.com For pyrazine-containing systems, DFT has been employed to study the polarization of π-electron density that occurs upon coordination to metal ions, a phenomenon that enhances the π-acidity of the pyrazine ring. bendola.com In studies of pyrazine adsorption on surfaces, DFT calculations have shown that molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can undergo significant energy shifts, indicating electronic interaction with the substrate. aps.org These applications demonstrate the utility of DFT in predicting the reactivity and interaction capabilities of molecules like this compound.
The Hartree-Fock (HF) ab initio method is another foundational technique used in the theoretical study of pyrazine derivatives. researchgate.nettubitak.gov.tr For instance, the vibrational frequencies and molecular geometry of substituted amides of pyrazine-2-carboxylic acid have been computed using the HF level of theory with the 6-31G* basis set. tubitak.gov.trorientjchem.org Such calculations allow for a comparison between computed and experimental spectroscopic data. tubitak.gov.tr HF methodologies have been used to analyze how substitutions on the pyrazine ring affect its geometry, revealing changes in carbon-nitrogen and carbon-carbon bond lengths compared to the parent pyrazine molecule. tubitak.gov.trorientjchem.org While HF methods are known to have systematic errors due to the neglect of electron correlation, scaling factors can be applied to improve the accuracy of calculated vibrational wavenumbers. orientjchem.org
The electronic properties of a molecule are crucial determinants of its chemical behavior. Quantum chemical calculations are used to predict these key parameters. The HOMO and LUMO are central to understanding chemical reactivity and electronic transitions. mdpi.com The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy corresponds to the electron affinity (the energy released when an electron is added). mdpi.com The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap suggests higher stability. mdpi.com
For the parent pyrazine molecule, which is symmetrical, the calculated dipole moment is zero. nist.gov However, the addition of a sulfonic acid group at the 2-position breaks this symmetry, resulting in a non-zero dipole moment for this compound. Theoretical calculations provide precise values for these properties, offering insights that complement experimental findings.
Table 1: Calculated and Experimental Electronic Properties of Pyrazine
| Property | Value | Type |
|---|---|---|
| Ionization Energy | 9.000 eV | Calculated |
| Vertical Ionization Energy | 9.630 eV | Calculated |
| Electron Affinity | -0.400 eV | Calculated |
| Dipole Moment | 0.000 Debye | Experimental nist.gov |
Data sourced from NIST Chemistry WebBook for Pyrazine (C4H4N2). nist.gov
Theoretical calculations provide precise information on the three-dimensional structure of molecules. The pyrazine ring is known for its planar and rigid structure. nih.gov Computational methods like DFT and HF can optimize the molecular geometry to find the most stable conformation, yielding data on bond lengths and angles. researchgate.net Experimental data for the parent pyrazine molecule provide a baseline for comparison. nist.gov In coordination complexes, such as those involving this compound, the bond lengths and angles can be significantly altered. For example, in a sodium supramolecular crystal network, the Na–O bond lengths between the sodium ion and the oxygen atoms of the sulfonate group and water molecules have been determined through X-ray diffraction. nih.gov
Table 2: Experimental Geometric Parameters for Pyrazine
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-H | 1.083 Å |
| Bond Length | C-N | 1.338 Å |
| Bond Length | C-C | 1.397 Å |
| Bond Angle | C-N-C | 115.65° |
| Bond Angle | H-C-C | 119.96° |
| Bond Angle | C-C-N | 122.175° |
Data sourced from NIST Chemistry WebBook. nist.gov
Table 3: Selected Bond Lengths in a Sodium Pyrazine Sulfonate Complex
| Bond | Length (Å) |
|---|---|
| Na1–O4#1 | 2.379 |
| Na1–O4 | 2.490 |
Data from a study on a sodium supramolecular crystal network of pyrazine sulfonic acid. nih.gov
Molecular Modeling and Interaction Studies
Beyond the properties of the isolated molecule, computational modeling is essential for understanding how this compound interacts with its environment, particularly in the context of coordination chemistry.
This compound is a versatile ligand in coordination chemistry. The pyrazine ring's nitrogen atoms and the sulfonate group's oxygen atoms provide multiple coordination sites. nih.govnih.gov The sulfonic acid group exhibits flexible coordination modes, allowing it to coordinate with metal ions to form varied and high-dimensional supramolecular structures. nih.govnih.gov
Molecular modeling and experimental studies have elucidated the interaction of this compound with metal ions like copper(II) and sodium. In a 3D supramolecular structure, [Na₂Cu(P–SO₃)₄]n, the pyrazine sulfonic acid ligand coordinates with copper ions, while softer sodium ions interact specifically with the oxygen atoms of the sulfonate group, forming a Na–O bridging pattern that extends the structure. nih.gov Similarly, in a sodium supramolecular network, [Na(Pyr-SO₃)(H₂O)]n, the sodium ions are coordinated by both oxygen and nitrogen atoms from the ligands, resulting in a distorted octahedral configuration. nih.gov These studies highlight the crucial role of both the pyrazine and sulfonate moieties in dictating the architecture and stability of coordination polymers. nih.govnih.gov
Conformational Analysis and Molecular Dynamics
Conformational analysis and molecular dynamics simulations are pivotal in understanding the three-dimensional structure and dynamic behavior of pyrazine derivatives. These computational techniques allow researchers to explore the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them.
Molecular dynamics simulations, in particular, provide a temporal dimension to the analysis, illustrating how the molecule behaves over time at the atomic level. This can reveal important information about molecular flexibility, solvent interactions, and the accessibility of different functional groups. For a molecule like this compound, these simulations can elucidate the orientation of the sulfonic acid group relative to the pyrazine ring and how this might be influenced by the surrounding environment.
Table 1: Illustrative Conformational Energy Profile for a Substituted Pyrazine
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0 | 2.5 | 10 |
| 2 | 60 | 0.0 | 75 |
| 3 | 120 | 1.8 | 15 |
Note: This table is illustrative and provides representative data for a generic substituted pyrazine to demonstrate the type of information obtained from conformational analysis.
Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) studies are fundamental in establishing correlations between the chemical structure of pyrazine derivatives and their resulting biological activities or physicochemical properties. semanticscholar.orgnih.gov By employing computational methods such as Density Functional Theory (DFT), researchers can calculate a variety of molecular descriptors. semanticscholar.orgnih.gov
These descriptors, which include electronic properties (like HOMO-LUMO energy gaps), steric factors, and hydrophobic characteristics, are then statistically correlated with experimental data. semanticscholar.org For instance, the electronic structure and the effect of different substituents on the pyrazine ring can significantly influence the molecule's reactivity and interaction with biological targets. semanticscholar.org Such studies have been applied to various pyrazine derivatives to understand their potential as therapeutic agents. nih.govnih.gov The insights gained from these computational models are invaluable for predicting the activity of novel pyrazine compounds and for designing molecules with enhanced properties. semanticscholar.orgnih.gov
Table 2: Key Molecular Descriptors for a Series of Pyrazine Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | LogP |
| Pyrazine | -6.89 | -0.54 | 0.00 | -0.21 |
| 2-Methylpyrazine | -6.75 | -0.48 | 0.85 | 0.24 |
| 2-Chloropyrazine (B57796) | -7.12 | -0.89 | 1.87 | 0.35 |
| 2-Aminopyrazine (B29847) | -6.50 | -0.30 | 1.54 | -0.38 |
Note: This table contains representative data for illustrative purposes.
Development of Computational Protocols for Pyrazine Derivatives
The advancement of computational chemistry has led to the development of specialized protocols for studying pyrazine derivatives. mdpi.comnih.gov These protocols often involve a combination of different theoretical methods to achieve a balance between computational cost and accuracy. For example, a typical workflow might begin with a conformational search using a computationally less expensive method, followed by geometry optimization and frequency calculations at a higher level of theory, such as DFT with a suitable basis set. mdpi.com
These established computational procedures are crucial for systematically investigating large libraries of pyrazine derivatives, enabling the screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov The continuous refinement of these protocols, including the incorporation of new theoretical models and algorithms, enhances their predictive power and their utility in the drug discovery and materials science fields.
Vii. Applications of Pyrazine 2 Sulfonic Acid and Its Derivatives in Non Clinical Fields
Materials Science Applications
The unique chemical properties of pyrazine-2-sulfonic acid and its derivatives make them valuable building blocks in the development of advanced materials. Their applications span from polymers and ionic liquids to catalysts and lubricants.
Sulfonated polymers and ionic liquids are classes of materials with significant potential in various technological fields. The incorporation of this compound moieties can enhance their properties and performance.
Sulfonated Polymers:
The process of sulfonation introduces sulfonic acid (–SO₃H) groups into a polymer structure. researchgate.netmdpi.com This modification can dramatically alter the polymer's properties, making it suitable for applications such as fuel cells and biomedical devices. researchgate.netmdpi.com The presence of the pyrazine (B50134) ring, a nitrogen-containing heterocycle, can further influence the polymer's characteristics. For instance, a nanostructured organosalt based on sulfonic acid functionalized pyrazinium, {[H-pyrazine–SO3H]Cl2}, has been synthesized and characterized. core.ac.uk This material demonstrated high crystallinity and an average nanoparticle size of 50 nm. core.ac.uk
The sulfonation of polymers can be achieved through post-sulfonation, where the finished polymer is treated with a sulfonating agent like sulfuric acid. researchgate.net The selection of aromatic polymers with electron-donating substituents is often preferred as it facilitates the sulfonation reaction. researchgate.net The incorporation of sulfonic acid groups has been shown to be effective in inducing the nucleation of apatite, a key component of bone, on the surface of various polymers, suggesting potential for creating biomimetic materials for bone tissue engineering. nih.gov
Ionic Liquids:
Ionic liquids (ILs) are salts that are liquid at or below 100°C, and they have gained attention as green solvents and catalysts due to their unique properties like low volatility and high thermal stability. nih.govsharif.edu Brønsted acidic ionic liquids, which possess a proton-donating acidic group, are of particular interest as they can replace traditional mineral acids in various chemical reactions. nih.govacs.org
This compound can be a component of such ionic liquids. For example, pyrazinium di(hydrogen sulfate) has been characterized as a Brønsted acidic ionic liquid. sharif.edu These acidic ionic liquids, with an alkane sulfonic acid group tethered to the cation, have proven to be effective solvent/catalysts for reactions like Fischer esterification and alcohol dehydrodimerization. acs.org The synthesis of these ionic liquids often involves the reaction of a precursor with an acid like sulfuric acid or p-toluenesulfonic acid. acs.org
Furthermore, ionic liquids functionalized with sulfonic acid have been immobilized on supports like chitosan (B1678972) to create heterogeneous catalysts. nih.gov A novel chitosan-immobilized ionic liquid, [DSIM][AlCl3]x–@CS, was synthesized and used to catalyze the formation of pyrazine derivatives. nih.gov This approach combines the advantages of ionic liquids with the ease of separation offered by heterogeneous catalysis. nih.gov
Table 1: Examples of Sulfonated Polymers and Ionic Liquids Incorporating Pyrazine Moieties
| Compound/Material | Description | Potential Application | Reference(s) |
|---|---|---|---|
| {[H-pyrazine–SO3H]Cl2} | A nanostructured organosalt based on sulfonic acid functionalized pyrazinium. | Organocatalysis | core.ac.uk |
| Pyrazinium di(hydrogen sulfate) | A Brønsted acidic ionic liquid. | Homogeneous catalyst in organic transformations. | sharif.edu |
| [DSIM][AlCl3]x–@CS | A chitosan-immobilized ionic liquid containing a sulfonic acid group. | Heterogeneous catalyst for pyrazine synthesis. | nih.gov |
| Sulfonated Polystyrene (SPS) fibers | Polystyrene fibers modified by sulfonation with sulfuric acid. | Advanced material with potential in various fields. | researchgate.net |
Pyrazine derivatives are emerging as crucial components in the design of organic electronic materials, particularly for organic solar cells (OSCs). Their electron-deficient nature makes them valuable building blocks for creating wide-bandgap (WBG) polymer donors, which are essential for high-efficiency OSCs. nankai.edu.cnrsc.orgrsc.org
Researchers have synthesized pyrazinyl polymer donors, such as PPy1 and PPy2, which exhibit high optical bandgaps (Eg opt) over 2.0 eV. nankai.edu.cnresearchgate.net This is achieved by incorporating the pyrazine unit into the polymer backbone, which effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. nankai.edu.cn A lower HOMO level allows the polymer to absorb higher-energy photons and can lead to a higher open-circuit voltage (VOC) in the corresponding solar cell. nankai.edu.cn
For instance, OSCs based on the PPy2 donor blended with a WBG acceptor, F-ThCl, have demonstrated a power conversion efficiency (PCE) of 14.50% and a high VOC of 1.07 V. nankai.edu.cnresearchgate.net When utilized as the front cell in a tandem organic solar cell (TOSC) architecture, with a narrow bandgap blend as the rear cell, an impressive PCE of 19.35% has been achieved. nankai.edu.cn This highlights the significant potential of pyrazine-based polymers in advancing the performance of OSCs. nankai.edu.cn
The development of such WBG polymer donors is a key factor in improving the efficiency of non-fullerene organic solar cells. rsc.orgrsc.org The ability to fine-tune the optoelectronic properties of these polymers through structural design is crucial for matching them with specific non-fullerene acceptors and optimizing device performance. rsc.org The low cost of starting materials like 2,5-dibromopyrazine (B1339098) further enhances the appeal of these polymers for potential commercial applications. nankai.edu.cn
Table 2: Performance of Organic Solar Cells with Pyrazine-Based Polymer Donors
| Polymer Donor | Acceptor | Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Reference(s) |
|---|---|---|---|---|---|
| PPy2 | F-ThCl | Single Junction | 14.50% | 1.07 V | nankai.edu.cnresearchgate.net |
| PPy1 | F-ThCl | Single Junction | 12.52% | 1.160 V | nankai.edu.cn |
| PPy2 (front cell) | PM6:CH1007:F-2F (rear cell) | Tandem | 19.35% | N/A | nankai.edu.cn |
| PFBCPZ | IT-4F | Single Junction | up to 15.3% | 0.92 V | researchgate.net |
This compound and its derivatives serve as valuable components in the development of catalytic substrates and heterogeneous catalysts. rsc.org The presence of both the pyrazine ring and the sulfonic acid group provides unique opportunities for creating active and stable catalytic materials.
Heterogeneous Catalysts:
Heterogeneous catalysts are materials that exist in a different phase from the reactants, offering advantages such as easy separation and reusability. rsc.org Sulfonic acid groups have been successfully immobilized on various supports, including magnetic nanoparticles, to create efficient and recyclable catalysts. rsc.orgrsc.org
For example, a novel magnetically heterogeneous nanocatalyst was developed by immobilizing butanesulfonic acid onto the surface of MFe₂O₄ magnetic nanoparticles. rsc.orgrsc.org This catalyst, MFe₂O₄@PDA@BuSO₃H, demonstrated excellent catalytic activity in the synthesis of 2-benzopyrazine-aminoimidazole hybrid derivatives. rsc.org The catalyst's core-shell structure was thoroughly characterized using various analytical techniques. rsc.orgrsc.org
Another approach involves the use of pyrazinium-based ionic liquids as catalysts. A nanostructured organosalt, {[H-pyrazine–SO3H]Cl2}, has been shown to be an efficient and reusable catalyst for the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. core.ac.uk Similarly, pyrazinium di(hydrogen sulfate) has been utilized as a homogeneous catalyst for various organic transformations under solvent-free conditions. sharif.edu
The condensation of ortho-phenylenediamine derivatives with ortho-quinone moieties at the edge planes of graphitic carbon can generate graphite-conjugated pyrazines (GCPs). acs.org These materials have shown activity for oxygen reduction electrocatalysis, and their catalytic rates can be tuned by adding electron-withdrawing substituents to the phenylenediamine precursors. acs.org
Catalytic Substrates:
Pyrazine-2-sulfonyl chloride, a derivative of this compound, is a key intermediate in the synthesis of coordination polymers that can be studied as catalytic substrates. The reactivity of the sulfonyl chloride group allows for the construction of complex heterocyclic structures.
N-heterocyclic compounds, including pyrazine derivatives, have been investigated as additives for lubricating oils to enhance their performance. nih.gov These additives can act as antioxidants, preventing the degradation of the base oil at high temperatures and reducing the formation of sludge. nih.gov
The use of such additives is driven by the need to replace traditional lubricant additives like zinc-dialkyl dithiophosphate (B1263838) (ZDDP), which can produce harmful byproducts that poison catalytic converters in exhaust systems. nih.gov Pyrazines are among the classes of compounds that have emerged as potential replacements for ZDDP. nih.gov
Research has focused on designing new antioxidant lubricating oil additives with improved properties. nih.gov This involves the synthesis of N-containing heterocyclic compounds that can effectively reduce the oxidation of the lubricating oil. nih.gov The tribological performance of these additives is a key area of study, with the aim of reducing friction and wear in engines and machinery. researchgate.net
Agrochemical Research and Development
Pyrazine derivatives have a significant history in agrochemical research, with various compounds being developed and patented for their pesticidal properties.
This compound and its derivatives, particularly pyrazine-2-sulfonyl chloride, are important intermediates in the synthesis of agrochemical active ingredients. The pyrazine ring is a structural motif found in a number of pesticides. researchgate.net
The reactivity of the sulfonyl chloride group in pyrazine-2-sulfonyl chloride allows for its use in introducing sulfonamide groups into molecules, a common functional group in many biologically active compounds. This makes it a valuable building block for creating new potential pesticides.
Patents describe the preparation of various pyrazine derivatives with pesticidal activity, including halochlorinated methyl pyrazines and their corresponding ethers and thioethers. google.com These compounds have been shown to be effective against a range of pests. The synthesis of these agrochemicals often involves multi-step procedures where pyrazine derivatives serve as key starting materials or intermediates. nih.gov The development of efficient and sustainable synthetic methods for these compounds is an active area of research. nih.govacs.org
General Contributions of Pyrazine Derivatives in Crop Protection Chemistry
Pyrazine derivatives represent a significant class of organic compounds with valuable applications in modern agriculture. Their natural occurrence in many plants, where they contribute to aroma and taste, also extends to a protective function. adv-bio.com Plants in their developmental stages produce pyrazines to deter animals from consuming unripe fruit. adv-bio.com This inherent repellent quality, coupled with their chemical properties, makes them ideal candidates for use in fungicides, pesticides, and herbicides. adv-bio.com
The protective mechanisms of pyrazines in agriculture are multifaceted:
Natural Pest Repellent: The strong scent and flavor characteristic of pyrazines act as a natural deterrent to various agricultural pests. adv-bio.com
Antimicrobial Action: As a type of microbial volatile organic compound (MVOC), pyrazines exhibit natural antimicrobial properties, defending plants against disease-causing bacteria and fungi. adv-bio.com Studies have indicated that these compounds can enhance a plant's immunity and offer protection from weeds and parasites. adv-bio.com
Pheromonal Communication: Some insects, such as leafcutter ants, release pyrazines as alarm pheromones to warn others of threats. The application of these specific pheromones on crops could serve as a preventative measure against pest infestations. adv-bio.com
Environmental Profile: Compared to conventional broad-spectrum pesticides, pyrazine-based solutions offer a more environmentally sound alternative. Many are water-soluble but consist of natural ingredients that are safer for aquatic ecosystems. adv-bio.com Furthermore, their presence in many common foods underscores their safety for human consumption. adv-bio.com
Patents have been filed for novel pyrazine derivatives specifically for their potent microbicidal properties, intended for the protection of crops and industrial materials from microbial attack and destruction. google.com
Corrosion Inhibition Formulations and Studies
Pyrazine and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. researchgate.net Their efficacy stems from the presence of nitrogen atoms and, in many derivatives, other heteroatoms and aromatic ring structures, which facilitate adsorption onto metal surfaces. researchgate.net
A significant application of pyrazine derivatives is in the protection of metal equipment used in the oil and gas industry. During acid stimulation processes, metal components are exposed to highly corrosive acidic treatment fluids. google.com Research has demonstrated the utility of pyrazine derivatives as corrosion inhibitors in these fluids, which can contain high concentrations of acids, such as 15% hydrochloric acid (HCl). google.com
Studies have successfully employed derivatives like 2,3-pyrazine dicarboxylic acid and pyrazine-2-carboxamide in these formulations to protect carbon steel at temperatures ranging from 25 to 180°C. google.com The inhibitors are effective at low concentrations, making them a cost-effective solution for preventing acid-induced corrosion during industrial operations. google.com Further research has consistently used strong acidic solutions, like 1.0 M HCl, to validate the performance of various pyrazine derivatives, including N-hydroxypyrazine-2-carboxamide and 2-amino-5-bromopyrazine. researchgate.nettandfonline.com
The primary mechanism of corrosion inhibition by pyrazine derivatives involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.nettandfonline.com
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been crucial in elucidating the inhibition mechanism. Potentiodynamic polarization curves show that pyrazine derivatives typically function as mixed-type inhibitors. researchgate.netresearchgate.netresearchgate.net This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) simultaneously. researchgate.net
The effectiveness of these inhibitors is quantified by their inhibition efficiency (IE), which increases with the concentration of the inhibitor. researchgate.net For example, N-hydroxypyrazine-2-carboxamide was found to have an inhibition efficiency of 93.51% at a concentration of 200 ppm in 1 M HCl. tandfonline.com The addition of pyrazine inhibitors leads to a significant decrease in the corrosion current density (Icorr), as demonstrated in the table below, which is based on data from electrochemical frequency modulation studies on X60 steel in 15% HCl. google.com
| System | Corrosion Current Density (Icorr) (μA cm⁻²) | Inhibition Efficiency (IE) (%) |
|---|---|---|
| Blank (15% HCl) | 513.8 | — |
| Pyrazine C (0.2% wt.) | 245.2 | 52.3 |
| Pyrazine E (0.2% wt.) | 181.2 | 64.7 |
| Pyrazine H (0.2% wt.) | 214.1 | 58.3 |
Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have further supported these experimental findings. iaea.org These computational models show a strong correlation between the molecular structure of the pyrazine derivatives and their inhibition performance, with the binding energy of the molecule on the metal surface being a key predictor of its efficiency. iaea.org
Role as a General Reagent in Synthetic Organic Chemistry
Beyond its direct application in formulations, this compound serves as a valuable reagent and building block in synthetic organic chemistry. nih.gov Its structure, featuring both a rigid aromatic pyrazine ring and a functional sulfonic acid group, allows it to be used as a ligand in the construction of novel materials. nih.gov
A notable example is its use in the synthesis of a heterocyclic sodium sulfonate supramolecular structure, specifically [Na(Pyr-SO3)(H2O)]n. nih.gov In this synthesis, this compound (Pyr-SO3H) acts as the organic ligand that coordinates with sodium ions. nih.gov The sulfonic acid group, with its flexible coordination modes, and the pyrazine ring work in concert to form a stable, three-dimensional supramolecular network. nih.gov The resulting metal-organic architecture exhibits properties such as solid-state fluorescence, demonstrating the potential to create new functional materials by using this compound as a starting reagent. nih.gov
The broader class of pyrazine acids, including pyrazine-2-carboxylic acid, are recognized as versatile starting materials for synthesizing more complex molecules and are employed in various coupling reactions to build larger molecular frameworks. tandfonline.comrjpbcs.com
Viii. Future Research Directions and Perspectives
Advancements in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pyrazine (B50134) derivatives is no exception. bohrium.com Future research will prioritize the development of green and sustainable methods for producing pyrazine-2-sulfonic acid and related compounds, moving away from hazardous reagents and solvents. bohrium.comresearchgate.net
Key areas of advancement include:
Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acids immobilized on inorganic supports like silica (B1680970), zeolites, or metal-organic frameworks (MOFs), presents a recyclable and eco-friendly alternative to traditional homogeneous catalysts. bohrium.com These catalysts are easier to separate from reaction mixtures, reducing waste and improving process efficiency. bohrium.com
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation under solvent-free or aqueous conditions. nih.gov The application of microwave irradiation, for instance, has been successful in the green synthesis of various N-heterocyclic compounds. nih.gov
Biocatalysis: Leveraging enzymes or whole-cell microorganisms offers a highly selective and sustainable route to complex pyrazine structures from natural precursors like amino acids. d-nb.info This approach aligns with green chemistry principles by operating under mild conditions. d-nb.info
Multi-Component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired product without isolating intermediates can improve atom economy and reduce waste. acs.org The use of novel, recyclable catalysts, such as ionic liquid-functionalized chitosan (B1678972), is being explored to facilitate these complex transformations. acs.org
A comparative look at traditional versus green synthetic approaches highlights the potential benefits.
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Catalyst | Homogeneous acids (e.g., H₂SO₄) | Heterogeneous solid acids, enzymes, ionic liquids bohrium.comd-nb.infoacs.org |
| Solvent | Often volatile organic compounds (VOCs) | Water, supercritical fluids, or solvent-free conditions nih.govresearchgate.net |
| Energy | Conventional heating (prolonged) | Microwave, ultrasound irradiation (rapid) nih.gov |
| Byproducts | Often significant, requiring extensive purification | Minimized through high selectivity and atom economy acs.org |
| Catalyst Reusability | Typically not recyclable | High potential for recovery and reuse bohrium.comresearchgate.net |
Design of Novel Pyrazine-Sulfonate Based Coordination Frameworks with Tailored Properties
This compound is an excellent ligand for constructing coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonate group provide multiple coordination sites, enabling the formation of diverse and stable structures. nih.govscispace.com Future research is focused on the rational design of these frameworks to achieve specific, tailored properties.
A "soft-hard" synthetic strategy, which combines soft alkali metal ions with harder transition metal ions, has been employed to construct complex supramolecular structures. scispace.comnih.gov For example, a copper-based pyrazine sulfonate polymer, [Na₂Cu(P–SO₃)₄]n, was synthesized using this approach, demonstrating how introducing a soft ion like Na⁺ can facilitate the coordination of the sulfonate group. scispace.comnih.gov
Future design principles will likely involve:
Modulating Metal Nodes and Linkers: Systematically varying the metal ions (e.g., Cu(II), Fe(II)/Fe(III), Na⁺) and modifying the pyrazine-sulfonate linker (e.g., adding other functional groups) to fine-tune the framework's pore size, geometry, and electronic properties. nih.govscribd.comresearchgate.net
Post-Synthetic Modification: Introducing or altering functional groups within a pre-existing framework to impart new properties without deconstructing the entire structure. sciengine.com
Hierarchical Structures: Building complex, multi-dimensional frameworks, such as 2D layers linked into 3D supramolecular assemblies, to create materials with anisotropic properties. nih.govscribd.com
These tailored frameworks are being investigated for a range of applications, as detailed in the table below.
| Framework Type | Potential Application | Rationale |
| Porous 2D/3D MOFs | Gas adsorption and separation | Tunable pore size and selective surface chemistry researchgate.net |
| Luminescent Polymers | Optical sensing, fluorescent imaging | Metal-to-ligand charge transfer properties result in detectable fluorescence. scispace.comnih.govresearchgate.net |
| Redox-Active Frameworks | Catalysis, electronic conductors | Judicious choice of metal ions and ligands can enable redox activity for catalysis or electron transport. scribd.comresearchgate.net |
| Proton-Conducting Frameworks | Fuel cell membranes | The sulfonic acid groups can form hydrogen-bonded networks for efficient proton transport. sciengine.com |
Exploration of this compound in Emerging Material Technologies
The unique properties of this compound and its derivatives make them attractive candidates for use in several emerging technologies. Research is actively exploring their integration into advanced materials to address current challenges in energy, electronics, and environmental science.
One of the most promising areas is proton-conducting materials . The sulfonic acid group (–SO₃H) is an excellent proton donor. sciengine.com By grafting these groups onto the surface of robust porous materials like covalent organic frameworks (COFs), researchers can create highly efficient pathways for proton transport. sciengine.com In one study, a pyrazine-linked COF modified with sulfonic acid groups showed significantly enhanced proton conductivity, making it a candidate for use in proton-exchange membranes for fuel cells. sciengine.com The sulfonic acid groups were found to stabilize a network of phosphoric acid molecules, creating a highly effective proton transport system. sciengine.com
Other emerging applications include:
Advanced Catalysts: Heterogenized pyrazine-sulfonate catalysts are being developed for environmental remediation. For instance, iron-based MOFs incorporating pyrazine ligands have shown enhanced activity in Fenton-like processes for degrading persistent organic pollutants like antibiotics in wastewater. researchgate.net
Sensors and Detectors: The fluorescence properties of coordination polymers based on pyrazine-sulfonate can be quenched or enhanced in the presence of specific analytes. This phenomenon is being harnessed to develop highly sensitive and selective optical sensors for metal ions or small molecules. scispace.comnih.gov
Energy Storage: The high surface area and tunable redox properties of MOFs derived from pyrazine ligands suggest potential applications in supercapacitors and battery electrodes, where they can facilitate ion transport and charge storage. researchgate.net
Refinement of Theoretical Models and Predictive Computational Tools
As the complexity of materials derived from this compound grows, theoretical modeling and computational chemistry are becoming indispensable tools for both prediction and interpretation. researchgate.netunipd.it Future research will focus on refining these models to more accurately predict the structures and properties of novel compounds before they are synthesized in the lab.
Key areas of development include:
Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict vibrational spectra (IR and Raman), and analyze electronic properties such as frontier molecular orbitals (FMOs). researchgate.netresearchgate.net Future work will involve using more advanced functionals and basis sets to better account for weak interactions, such as hydrogen bonding and π–π stacking, which are critical in supramolecular assemblies. researchgate.netresearchgate.net
Molecular Docking and SAR: For biological applications, molecular docking simulations are used to predict how pyrazine derivatives bind to target receptors. unipd.it Refining these models can provide deep insights into structure-activity relationships (SAR), guiding the design of more potent and selective drug candidates. unipd.it
Predicting Framework Properties: Computational methods are being developed to predict the bulk properties of coordination frameworks, such as their gas adsorption isotherms, mechanical stability, and electronic band structure. This allows for the in silico screening of potential structures for specific applications, saving significant experimental time and resources. scribd.comresearchgate.net
A recent study successfully used DFT to calculate the binding energy between sulfonic acid groups on a COF and phosphoric acid molecules, explaining the observed enhancement in proton conductivity. sciengine.com Such synergy between experimental work and theoretical calculation is crucial for advancing the field. researchgate.net
| Computational Method | Application in Pyrazine-Sulfonic Acid Research | Key Insights Provided |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. researchgate.netresearchgate.net | Bond lengths/angles, orbital energies (HOMO/LUMO), reaction pathways. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. researchgate.netresearchgate.net | Electronic transition energies and character (e.g., n → π, π → π). researchgate.net |
| Molecular Docking | Simulating ligand-receptor interactions. unipd.it | Binding poses, affinity scores, structure-activity relationships. unipd.it |
| Rietveld Refinement | Solving crystal structures from powder X-ray diffraction data. researchgate.net | Confirmation of molecular structure and packing in the solid state. researchgate.net |
Broader Industrial and Environmental Applications of this compound Derivatives
Beyond specialized, high-tech materials, derivatives of this compound have potential for broader industrial and environmental applications. The pyrazine core is a well-established component in the flavor and fragrance industry, valued for its roasty and nutty aromas. d-nb.info While this compound itself is not used for this purpose, synthetic routes developed for it could be adapted for producing valuable flavor compounds. d-nb.info
In the environmental sector, the strong acidic nature of the sulfonate group makes these compounds and their polymers candidates for use as solid acid catalysts in various industrial organic reactions. bohrium.com These heterogeneous catalysts can replace corrosive and difficult-to-recycle liquid acids like sulfuric acid, leading to cleaner and more sustainable chemical manufacturing processes. bohrium.com Applications include esterification, hydrolysis, and various condensation reactions. bohrium.com
Furthermore, the ability of pyrazine-based frameworks to catalytically degrade pollutants points to a significant role in water treatment and environmental remediation. researchgate.net The development of robust and recyclable catalytic materials based on pyrazine-sulfonate could provide effective solutions for breaking down persistent organic pollutants in industrial effluent. researchgate.net Finally, many pyrazine derivatives exhibit significant biological activity, forming the basis for pharmaceuticals such as the anti-tuberculosis drug Pyrazinamide (B1679903), suggesting that novel sulfonate derivatives could also find use as antimicrobial or antioxidant agents. rjpbcs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
